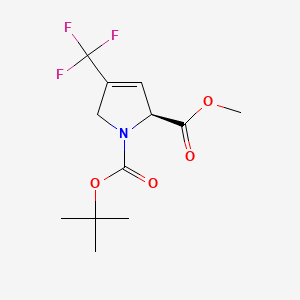
O1-Tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O1-Tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts distinct chemical and physical properties.
Métodos De Preparación
The synthesis of O1-Tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate involves several steps, typically starting with the preparation of the pyrrole ring. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of the Trifluoromethyl Group: This step involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Protection and Deprotection Steps: These steps are necessary to ensure the selective formation of the desired product.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
O1-Tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
O1-Tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of O1-Tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
O1-Tert-butyl O2-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate can be compared with other similar compounds, such as:
- O1-tert-butyl O2-methyl (2R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidine-1,2-dicarboxylate
- O1-tert-butyl O2-methyl (2S,3R)-3-(methoxycarbonylamino)piperidine-1,2-dicarboxylate
- O1-tert-Butyl O2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C12H16F3NO4 |
|---|---|
Peso molecular |
295.25 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl (2S)-4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h5,8H,6H2,1-4H3/t8-/m0/s1 |
Clave InChI |
ZXHXERGJUJVQGC-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC(=C[C@H]1C(=O)OC)C(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=CC1C(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)
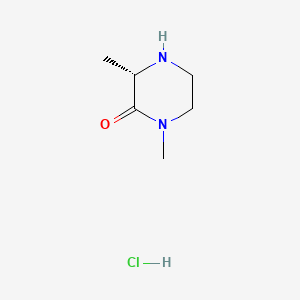
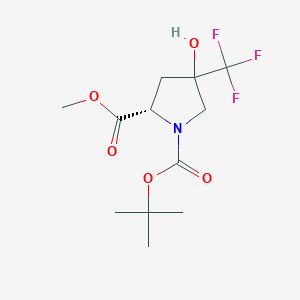
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[benzo[b][1,4]benzoxasiline-10,5'-benzo[b][1]benzosilole]](/img/structure/B13915820.png)
![3-Benzyl-6-thia-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13915823.png)

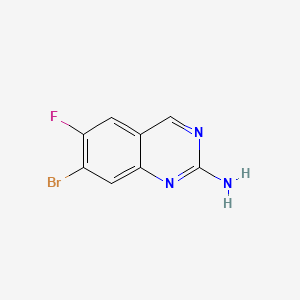
![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
![trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one](/img/structure/B13915848.png)
![4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)
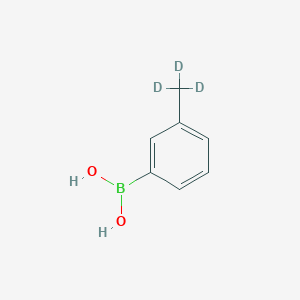
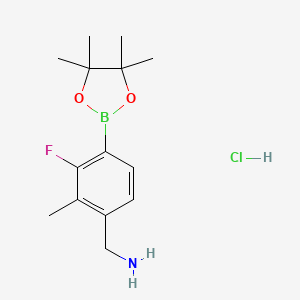
![(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one](/img/structure/B13915865.png)
![2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane](/img/structure/B13915867.png)
